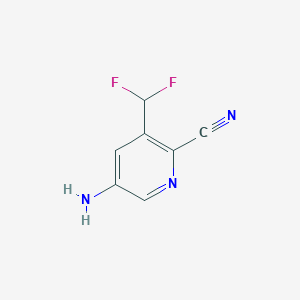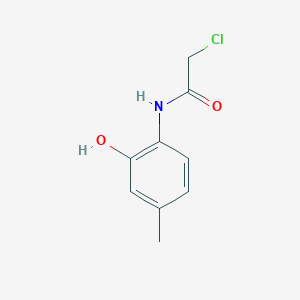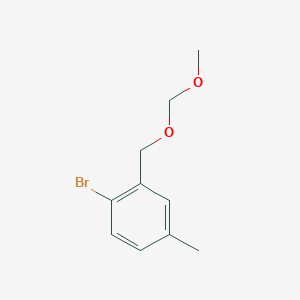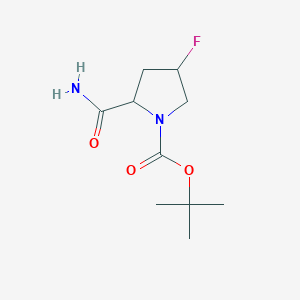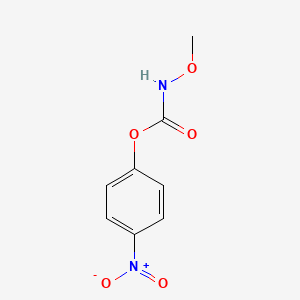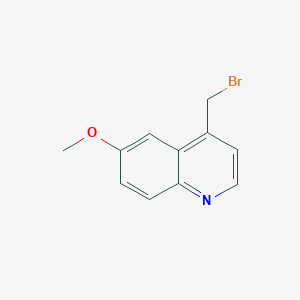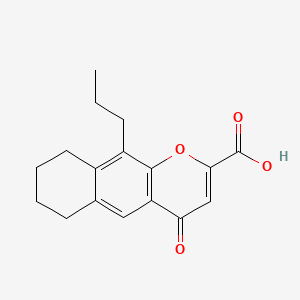
Procromil
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROCROMIL involves several key steps:
Condensation: 6-acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene is condensed with allyl bromide in the presence of potassium carbonate in dimethylformamide to produce 6-acetyl-7-allyloxy-1,2,3,4-tetrahydronaphthalene.
Isomerization: This intermediate is then isomerized by heating to form 5-allyl-7-acetyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene.
Reduction: The isomerized product is reduced using hydrogen over palladium on carbon in ethanol, yielding 5-propyl-7-acetyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
PROCROMIL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can occur at various positions on the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is commonly used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying lipophilicity and ion-pair formation.
Biology: Investigated for its ability to stabilize mast cells and prevent histamine release.
Medicine: Explored as an anti-allergic agent, although its potential carcinogenic effects limited its clinical use.
Industry: Potential applications in the development of anti-allergic drugs and other pharmaceuticals.
Mechanism of Action
PROCROMIL exerts its effects by binding to the FcεRI receptor on mast cells, thereby inhibiting the production of histamines. This action stabilizes the mast cells and prevents allergic reactions. The compound’s lipophilicity allows it to be absorbed through the gastrointestinal tract, enhancing its efficacy .
Comparison with Similar Compounds
PROCROMIL is similar to other anti-allergic compounds such as disodium cromoglycate. it is unique in its higher lipophilicity and oral bioavailability. Similar compounds include:
Disodium cromoglycate: Less lipophilic and primarily used as an inhaler.
Ketotifen: Another mast cell stabilizer with different structural properties.
Nedocromil: Similar mechanism but different chemical structure.
This compound’s uniqueness lies in its combination of lipophilicity and mast cell stabilization, making it a valuable compound for research despite its potential carcinogenic effects .
Properties
CAS No. |
60400-86-4 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |
InChI |
InChI=1S/C17H18O4/c1-2-5-12-11-7-4-3-6-10(11)8-13-14(18)9-15(17(19)20)21-16(12)13/h8-9H,2-7H2,1H3,(H,19,20) |
InChI Key |
DLKZWVIRKURGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCCC2=CC3=C1OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
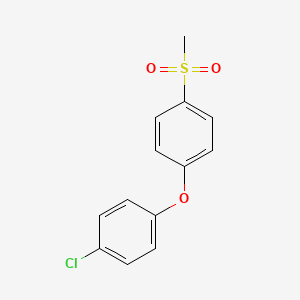
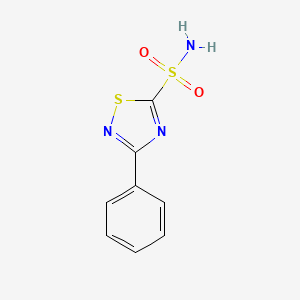
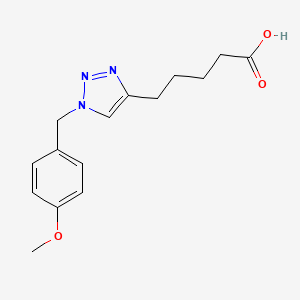
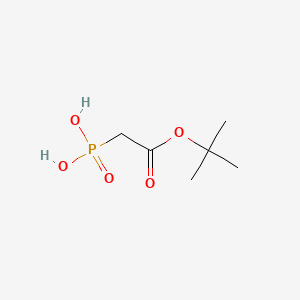

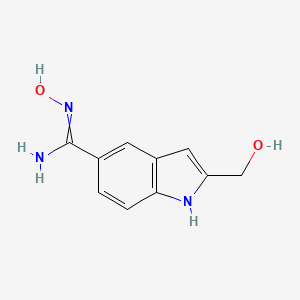
![4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B8678562.png)
